![molecular formula C17H27N3O3 B2391532 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097866-45-8](/img/structure/B2391532.png)
2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
説明
2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a methyl group at position 5. The molecule is further functionalized by a piperidin-4-ylmethyl group, which is itself substituted at the nitrogen atom with a (4-hydroxyoxan-4-yl)methyl moiety.
特性
IUPAC Name |
2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-14-2-3-16(21)20(18-14)12-15-4-8-19(9-5-15)13-17(22)6-10-23-11-7-17/h2-3,15,22H,4-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNJZVDGJJWDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3(CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention for its potential biological activities, particularly as an NLRP3 inflammasome inhibitor. This compound's unique structural features suggest it may play a significant role in pharmacological applications, especially in the treatment of inflammatory diseases.
Chemical Structure and Properties
The molecular formula of this compound is C17H27N3O3, with a molecular weight of approximately 321.421 g/mol. It features a pyridazin core integrated with piperidine and hydroxyoxane moieties, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H27N3O3 |
Molecular Weight | 321.421 g/mol |
IUPAC Name | 2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
CAS Number | 2097918-13-1 |
NLRP3 Inflammasome Inhibition
Recent studies indicate that this compound may act as an inhibitor of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component of the innate immune system and plays a significant role in the regulation of inflammatory responses. Dysregulation of this pathway has been implicated in various diseases, including diabetes and neurodegenerative disorders.
Although specific mechanisms remain to be fully elucidated, preliminary findings suggest that this compound may interfere with the activation of proteins involved in the NLRP3 signaling cascade. This interaction could potentially modulate inflammatory responses effectively.
Case Studies and Experimental Data
While comprehensive clinical data on this compound is limited, several experimental studies have suggested its potential efficacy:
- Inflammatory Response Modulation : In vitro studies have demonstrated that the compound can reduce cytokine release in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Safety Profile : Current literature does not provide extensive safety data; however, initial toxicity assessments suggest that it possesses a favorable safety profile within tested concentrations.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Hydroxyphenyl)-2-pyrrolidinone | Contains a phenolic group instead of piperidine | Focus on neuroprotective effects |
4-(Hydroxymethyl)piperidine | Similar piperidine backbone | Simpler structure with fewer functional groups |
1-Methylpiperazine | Contains a piperazine ring | Different nitrogen-containing heterocycle |
These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.
Future Directions for Research
The promising results regarding the biological activity of this compound warrant further investigation. Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise molecular interactions and pathways influenced by this compound.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety in a living organism context.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials to evaluate therapeutic potential in humans would be crucial.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
The dihydropyridazinone scaffold is shared with compounds such as 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (). This analog lacks the piperidine-hydroxytetrahydrofuran substituent but demonstrates anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation). The addition of the bulky piperidine-hydroxytetrahydrofuran group in the target compound may enhance solubility or alter target binding kinetics compared to simpler pyridazinones .
Piperidine-Substituted Derivatives
Piperidine-substituted heterocycles are common in drug discovery. For example:
- 7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives () feature a piperidine ring directly attached to a pyrimidinone core. These compounds often exhibit modulated pharmacokinetic profiles due to the basic nitrogen in piperidine, which can improve membrane permeability.
- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () replaces piperidine with piperazine and includes sulfonyl groups. Piperazine derivatives generally exhibit higher polarity and metabolic stability compared to piperidine analogs, suggesting that the target compound may have distinct ADME properties .
Substituent Variations
The 4-hydroxyoxan-4-yl group in the target compound is structurally distinct from substituents in related patents. For instance:
- 7-[1-(2-hydroxyethyl)piperidin-4-yl] derivatives () feature shorter hydroxyalkyl chains, which may confer less steric hindrance but reduced conformational rigidity compared to the hydroxytetrahydrofuran moiety.
- 2-(3,4-dimethoxyphenyl)-substituted pyridopyrimidinones () prioritize aromatic substituents for π-π interactions, whereas the target compound’s hydroxytetrahydrofuran group emphasizes hydrogen bonding and solvation effects .
Comparative Data Table
Key Research Findings and Implications
Anti-Inflammatory Potential: The dihydropyridazinone core in the target compound aligns with anti-inflammatory agents (e.g., ), suggesting possible activity against inflammatory pathways. Further studies should evaluate COX-2 inhibition or cytokine modulation.
Solubility vs. Permeability Trade-off : The hydroxytetrahydrofuran group may enhance aqueous solubility but reduce blood-brain barrier penetration compared to less polar analogs like 7-(piperidin-4-yl) derivatives .
Synthetic Complexity: The multi-step synthesis required for the hydroxytetrahydrofuran-piperidine linkage (cf. ) poses scalability challenges compared to simpler pyridazinones or pyrimidinones.
準備方法
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be deconstructed into three primary fragments:
- Piperidin-4-ylmethyl intermediate : Functionalized with a 4-hydroxyoxan-4-ylmethyl group at the nitrogen atom.
- 6-Methyl-2,3-dihydropyridazin-3-one core : Requires regioselective methylation and oxidation.
- Linker assembly : Methylene bridges connecting the piperidine and dihydropyridazinone units.
Fragment Synthesis
Synthesis of 1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-ylmethanol
The piperidine fragment is prepared via a multi-step sequence:
- Step 1 : N-Alkylation of piperidin-4-one with 4-(bromomethyl)oxane-4-ol under basic conditions (K₂CO₃, DMF, 60°C).
- Step 2 : Reduction of the ketone group using NaBH₄ in methanol yields piperidin-4-ylmethanol.
Key Data :
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | K₂CO₃, DMF, 60°C | 78 | 92 |
2 | NaBH₄, MeOH, 0°C | 85 | 95 |
Synthesis of 6-Methyl-2,3-dihydropyridazin-3-one
The dihydropyridazinone core is synthesized via cyclocondensation:
- Step 1 : Reaction of methylmalondialdehyde with hydrazine hydrate in ethanol under reflux.
- Step 2 : Methylation at C6 using methyl iodide and LDA (lithium diisopropylamide) in THF at -78°C.
Key Data :
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | NH₂NH₂·H₂O, EtOH | 65 |
2 | MeI, LDA, THF | 72 |
Coupling and Final Assembly
Methylene Bridge Formation
The piperidine and dihydropyridazinone fragments are connected via a Mannich-type reaction:
- Step 1 : Activation of the piperidin-4-ylmethanol intermediate with SOCl₂ to form the corresponding chloride.
- Step 2 : Alkylation of the dihydropyridazinone enolate (generated using NaH in THF) with the activated chloride.
Optimization Insights :
- Temperature : Reactions conducted at -20°C minimized side products (e.g., over-alkylation).
- Solvent : THF provided superior solubility compared to DCM or EtOAc.
Key Data :
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | -20°C | 68 |
Base | NaH | 68 |
Solvent | THF | 68 |
Purification and Analytical Characterization
Recrystallization and Chromatography
Challenges and Optimization
Regioselectivity in Dihydropyridazinone Methylation
Initial attempts using MeOTf (methyl triflate) resulted in poor regioselectivity (C6:C5 = 3:1). Switching to MeI with LDA improved selectivity to 9:1.
Stability of the 4-Hydroxyoxane Moiety
The hydroxyl group in the oxane ring necessitated protection (e.g., TBS ether) during acidic/basic steps, followed by deprotection with TBAF.
Q & A
Q. What are the optimal synthetic strategies for preparing 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including:
- Stepwise functionalization of the piperidine and pyridazinone moieties.
- Key intermediates : The hydroxyoxane (tetrahydropyran) and piperidine derivatives are synthesized separately and coupled via alkylation or reductive amination.
- Critical parameters : Temperature (e.g., 0–80°C), solvent polarity (e.g., DMF, THF), and reaction time (12–48 hrs) to maximize yield and minimize side products .
- Purification : Use silica gel chromatography or recrystallization, with HPLC to confirm purity (>95%) .
Q. Example Reaction Conditions Table :
Step | Reaction Type | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
---|---|---|---|---|---|
1 | Alkylation | DMF | 60 | 24 | 65 |
2 | Cyclization | THF | RT | 12 | 78 |
Q. How can the structure of this compound be unambiguously confirmed?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., piperidinyl methyl groups at δ ~2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 336.2) .
- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., bond angles, torsional strain in the pyridazinone ring) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Molecular docking : Use software like AutoDock Vina to assess binding affinity to target receptors (e.g., serotonin or dopamine receptors due to the piperidine moiety).
- ADME prediction : Tools like SwissADME evaluate logP (lipophilicity) and bioavailability. For example, the hydroxyoxane group may enhance solubility but reduce blood-brain barrier penetration .
- Validation : Cross-reference computational results with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Orthogonal assays : Compare results from different methods (e.g., radioligand binding vs. functional cell-based assays).
- Structural analogs : Analyze substituent effects (e.g., replacing hydroxyoxane with morpholine alters hydrogen-bonding capacity) .
- Meta-analysis : Review pharmacological datasets from PubChem or ChEMBL to identify trends in potency or selectivity .
Q. What experimental approaches are recommended for evaluating thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C indicates suitability for high-temperature formulations).
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradants via LC-MS.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
Q. How can researchers design SAR studies for analogs of this compound?
- Core modifications : Synthesize derivatives with varied substituents (e.g., replacing hydroxyoxane with cyclohexanol or changing methyl groups to halogens).
- Biological testing : Screen analogs against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays.
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。